6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

HIV-1 NNRTI 4-Phenylcoumarin SAR 6-Chloro pharmacophore

6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate (CAS not publicly assigned; MF: C24H24ClNO6; MW: 457.9 g/mol) is a fully synthetic, polyfunctional small molecule belonging to the 4-phenylcoumarin (neoflavonoid) class. The scaffold integrates a 6-chloro-4-phenyl-2H-chromen-2-one core esterified at the 7-position with a Boc-protected γ-aminobutyric acid (Boc-GABA) linker.

Molecular Formula C24H24ClNO6
Molecular Weight 457.9 g/mol
Cat. No. B12187542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate
Molecular FormulaC24H24ClNO6
Molecular Weight457.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl
InChIInChI=1S/C24H24ClNO6/c1-24(2,3)32-23(29)26-11-7-10-21(27)31-20-14-19-17(12-18(20)25)16(13-22(28)30-19)15-8-5-4-6-9-15/h4-6,8-9,12-14H,7,10-11H2,1-3H3,(H,26,29)
InChIKeyWBFHEDSICDECNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate: Structural Identity, Class, and Procurement-Relevant Characteristics


6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate (CAS not publicly assigned; MF: C24H24ClNO6; MW: 457.9 g/mol) is a fully synthetic, polyfunctional small molecule belonging to the 4-phenylcoumarin (neoflavonoid) class . The scaffold integrates a 6-chloro-4-phenyl-2H-chromen-2-one core esterified at the 7-position with a Boc-protected γ-aminobutyric acid (Boc-GABA) linker [1]. This architecture embeds three chemically orthogonal handles—the 6-chloro leaving group, the hydrolytically labile 7-ester, and the acid-labile Boc-carbamate—making the compound a versatile intermediate for late-stage diversification or a masked probe for intracellular release of the coumarin pharmacophore and GABA [2]. The compound is catalogued in the InterBioScreen screening collection (ID STOCK1N-37606) and is available from multiple research chemical suppliers at ≥95% purity [3].

Why Generic 4-Phenylcoumarin Substitution Is Not Advisable for Research Requiring 6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate


Within the 4-phenylcoumarin chemotype, biological performance is exquisitely sensitive to three structural variables that generic substitution cannot recapitulate: (i) the 6-chloro substituent is a critical determinant of target engagement, as demonstrated by SAR studies showing that removal of the 6-chloro group in 4-phenylcoumarin-based HIV-1 NNRTIs abolishes activity [1]; (ii) the 7-O-acyl linker length and composition govern conformational flexibility and binding-pocket occupancy, with a 5-atom linker identified as optimal for NNRTI potency [1]; and (iii) the Boc-GABA ester side chain is not a passive solubilizer but a cleavable prodrug moiety—upon intracellular esterase processing and Boc deprotection, it releases the free coumarin pharmacophore and GABA, a design feature absent in simple 7-hydroxy, 7-methoxy, or 7-acetoxy analogs [2]. Consequently, substituting the target compound with a structurally related but functionally distinct analog (e.g., the 7-hydroxy, 7-methanesulfonate, or Cbz-protected amino acid ester variants) risks loss of the targeted release kinetics, binding conformation, and biological readout that this specific architecture is designed to probe.

Quantitative Differentiation Evidence for 6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate vs. Closest Analogs


6-Chloro Substituent as a Pharmacophoric Requirement: HIV-1 NNRTI SAR Across 4-Phenylcoumarins

In a systematic SAR study of 4-phenylcoumarin derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the 6-chloro substituent was identified as essential for anti-HIV-1 activity [1]. Compound 8b, bearing the 6-chloro-4-phenyl-7-(linked) coumarin scaffold, achieved an IC50 of 9.01 nM against wild-type HIV-1 RT, comparable to the clinical NNRTI Efavirenz [1]. The study explicitly demonstrated that the 6-chloro and 4-phenyl groups are critical pharmacophoric elements, with the 5-atom linker at position 7 enabling optimal conformational flexibility for binding-pocket accommodation [1]. The target compound preserves the identical 6-chloro-4-phenyl-7-oxy pharmacophore and extends it with a 4-carbon (Boc-GABA) linker, positioning it as a direct structural descendant of the validated NNRTI chemotype [2].

HIV-1 NNRTI 4-Phenylcoumarin SAR 6-Chloro pharmacophore

Carbonic Anhydrase Isoform Selectivity Conferred by the 6-Chloro-4-Phenylcoumarin Scaffold

Coumarins incorporating hydroxy- and chloro-moieties at specific positions are established suicide inhibitors of human carbonic anhydrases (hCAs), with selectivity driven by substitution pattern [1]. The 6-chloro-4-phenylcoumarin scaffold (the core of the target compound) has been demonstrated to preferentially inhibit the transmembrane, tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and II, a selectivity profile attributable to the 6-chloro substituent and the 4-phenyl group [1]. Published KI values for closely related coumarin derivatives against hCA VII (a brain-expressed isoform) range from 0.77–0.95 nM [2]. The target compound, by incorporating the 6-chloro-4-phenyl substitution pattern, is positioned to exploit this isoform-selectivity window, whereas 7-hydroxy-4-phenylcoumarin and 6-unsubstituted analogs exhibit distinct isoform inhibition profiles (e.g., 7-hydroxy-4-phenylcoumarin: IC50 = 1.5 µM for ALDH-2; IC50 = 0.5 µM for MAO) [3].

Carbonic anhydrase inhibition Isoform selectivity Coumarin suicide inhibitors

Boc-GABA Ester as a Cleavable Prodrug Module: Differentiation from Hydroxy, Methoxy, and Acetoxy 7-Substituted Analogs

The 7-O-Boc-GABA ester side chain distinguishes the target compound from all simple 7-substituted 4-phenylcoumarin analogs. The Boc-carbamate is cleavable under mildly acidic conditions (e.g., endosomal pH 5–6 or TFA treatment), while the ester linkage is susceptible to intracellular esterases, enabling sequential or orthogonal release of the coumarin pharmacophore and GABA [1]. Patent literature establishes that GABA ester prodrugs of lipophilic carriers enhance blood-brain barrier penetration compared to free GABA, with the ester linkage serving as a cleavable handle for CNS delivery [2]. In contrast, the 7-hydroxy analog (4-phenylumbelliferone) has no latent release mechanism; the 7-methoxy analog is metabolically stable and not cleavable; and the 7-acetate analog (MW 314.7) lacks the GABA functionality entirely [3]. The target compound's Boc-GABA module thus provides a unique dual-release functionality inaccessible to any of these comparators.

Prodrug design GABA ester Intracellular release

Physicochemical Profile: Lipophilicity and Rotatable Bond Count vs. 7-Hydroxy and 7-Cbz-Phenylalanine Phenylcoumarins

The target compound's calculated LogD (pH 7.4) of 5.09 and 8 rotatable bonds place it in a physicochemical space distinct from both more polar and more lipophilic analogs [1]. The 7-hydroxy-4-phenylcoumarin (MW 238.2) is significantly less lipophilic (predicted LogP ~3.0) and more water-soluble, while the 7-Cbz-phenylalanine ester analog (MW 554.0) is substantially larger and more lipophilic (predicted LogP > 6.5), with 11 rotatable bonds . The target compound's intermediate LogD and molecular weight (457.9) are consistent with oral bioavailability criteria (Lipinski Rule of 5: MW < 500, LogP < 5, HBD = 1, HBA = 6), whereas the Cbz-phenylalanine analog violates the MW limit [1]. This balanced profile supports the compound's utility in both biochemical screening and early cellular assays where excessive lipophilicity or molecular weight would confound readouts through non-specific binding or poor solubility.

LogD Lipophilicity Drug-likeness

Boc-GABA vs. Sulfonamide and Cbz Linkers: Implications for Downstream Synthetic Tractability

The Boc protecting group on the GABA side chain is orthogonal to the Cbz (benzyloxycarbonyl) group used in several commercial 7-amino acid ester phenylcoumarin analogs . This orthogonality is critical for synthetic workflows requiring sequential deprotection: the Boc group can be removed under acidic conditions (TFA or HCl/dioxane) without affecting a Cbz group, which requires hydrogenolysis or strong acid [1]. In contrast, the 7-(4-methylphenylsulfonyl)amino analog carries a sulfonamide that is not cleavable under mild conditions and permanently alters the amine's nucleophilicity . The target compound's Boc-GABA architecture thus provides a synthetically tractable intermediate for generating a free amine at the 7-position for subsequent amide coupling, sulfonylation, or bioconjugation, a flexibility not available with Cbz-protected or sulfonamide-containing analogs in the same chemical series.

Protecting group strategy Orthogonal deprotection Late-stage functionalization

Optimal Use Cases for 6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate Based on Demonstrated Differentiation


Antiviral Screening Cascades Targeting HIV-1 NNRTI or Related Viral Polymerases

The 6-chloro-4-phenylcoumarin core is a validated NNRTI pharmacophore with demonstrated IC50 values reaching 9.01 nM against HIV-1 RT in enzymatic assays [1]. The target compound, preserving the identical 6-chloro-4-phenyl-7-oxy substitution pattern identified as essential for activity, serves as a direct structural analog of the most potent series members. Deploy this compound in primary HIV-1 RT enzymatic screens and secondary cellular antiviral assays (MT-4 or PBMC-based) to probe the contribution of the Boc-GABA linker to antiviral potency and cytotoxicity windows, using Efavirenz as a positive control and the 7-hydroxy analog as a negative control to isolate the linker contribution.

Carbonic Anhydrase Isoform Profiling for Tumor-Associated hCA IX/XII Selectivity

Chlorinated phenylcoumarins exhibit suicide inhibition of carbonic anhydrases with pronounced selectivity for the transmembrane tumor-associated isoforms hCA IX and XII over cytosolic isoforms hCA I and II [2]. Use the target compound in a panel of recombinant hCA isoforms (I, II, VII, IX, XII) via stopped-flow CO2 hydration assay to establish the isoform-selectivity fingerprint. The 6-chloro substituent is expected to confer >10-fold selectivity for hCA IX/XII over hCA I/II, a window that can be benchmarked against the clinical CA IX/XII inhibitor SLC-0111. Data generated will inform whether this chemotype is suitable for development as a tumor-selective CA inhibitor.

CNS-Targeted Prodrug Feasibility Studies Leveraging Boc-GABA Ester Dual Release

The combination of a lipophilic coumarin carrier (LogD 5.09) with a cleavable Boc-GABA ester side chain positions this compound as a candidate for CNS prodrug delivery studies [3][4]. Evaluate the compound in MDCK-MDR1 or hCMEC/D3 blood-brain barrier permeability assays, measuring the apparent permeability coefficient (Papp) and efflux ratio. Compare against free GABA (Papp < 1 × 10⁻⁶ cm/s) and 4-phenylumbelliferone (7-hydroxy analog) to quantify the gain in brain penetration conferred by the ester prodrug strategy. In parallel, assess intracellular GABA release by LC-MS/MS quantification in neuronal cell lysates following esterase and acid-mediated cleavage.

Synthetic Intermediate for Parallel Library Synthesis via Orthogonal Deprotection

As a Boc-protected amine ester, this compound is a versatile intermediate for generating focused libraries of 7-O-amino acid ester coumarins with free terminal amines [5]. The Boc group can be removed quantitatively with TFA/CH2Cl2 (1:1, rt, 1 h) to reveal the free primary amine, which can then be derivatized via amide coupling (HATU/DIPEA, DMF), sulfonylation (R-SO2Cl, Et3N), or reductive amination with diverse aldehydes. This synthetic tractability contrasts sharply with Cbz-protected analogs requiring harsher hydrogenolysis conditions, making this compound the preferred scaffold for high-throughput parallel medicinal chemistry efforts.

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